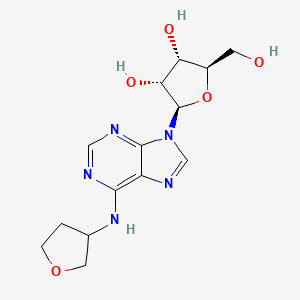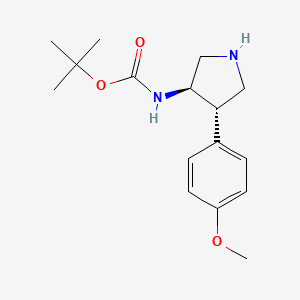
(R)-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid is a chiral compound with a complex structure that includes a pyridine ring, a thiazole ring, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid typically involves multiple steps, including the formation of the thiazole ring, the attachment of the pyridine ring, and the incorporation of the propanoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine or thiazole rings, potentially altering their electronic properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylbenzyl group can yield benzyl alcohol or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Aplicaciones Científicas De Investigación
®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of ®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid
- 2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid (racemic mixture)
- 2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)butanoic acid
Uniqueness
®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Compared to its (S)-enantiomer or racemic mixture, the ®-enantiomer may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C21H21N3O3S |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
(2R)-2-[(4-methylphenyl)methyl]-3-[[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H21N3O3S/c1-14-4-6-15(7-5-14)9-17(21(26)27)12-23-19(25)10-18-13-28-20(24-18)16-3-2-8-22-11-16/h2-8,11,13,17H,9-10,12H2,1H3,(H,23,25)(H,26,27)/t17-/m1/s1 |
Clave InChI |
ZOKSHOPMCFOELN-QGZVFWFLSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C[C@H](CNC(=O)CC2=CSC(=N2)C3=CN=CC=C3)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)CC(CNC(=O)CC2=CSC(=N2)C3=CN=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


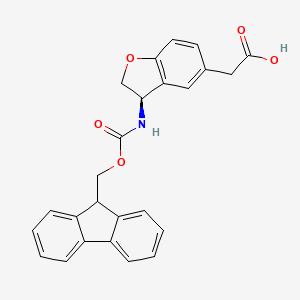
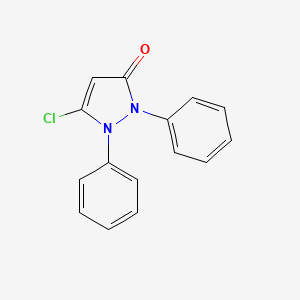
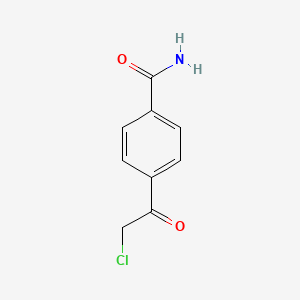
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)
![4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-](/img/structure/B12926398.png)

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
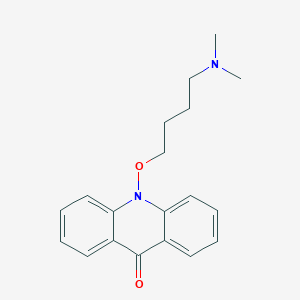

![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate](/img/structure/B12926426.png)

